Cas no 1385374-86-6 (N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide)
![N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide structure](https://ja.kuujia.com/scimg/cas/1385374-86-6x500.png)
N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide 化学的及び物理的性質
名前と識別子
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- N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide
- Z1204458892
- EN300-26684282
- AKOS016923078
- 1385374-86-6
-
- インチ: 1S/C16H13FN2O2/c17-14-5-2-6-15(10-14)21-11-12-3-1-4-13(9-12)16(20)19-8-7-18/h1-6,9-10H,8,11H2,(H,19,20)
- InChIKey: XIMUKBZHRCFCRJ-UHFFFAOYSA-N
- ほほえんだ: C(NCC#N)(=O)C1=CC=CC(COC2=CC=CC(F)=C2)=C1
計算された属性
- せいみつぶんしりょう: 284.09610582g/mol
- どういたいしつりょう: 284.09610582g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 21
- 回転可能化学結合数: 5
- 複雑さ: 393
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 62.1Ų
じっけんとくせい
- 密度みつど: 1.243±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 480.8±40.0 °C(Predicted)
- 酸性度係数(pKa): 11.75±0.46(Predicted)
N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26684282-0.05g |
1385374-86-6 | 90% | 0.05g |
$212.0 | 2023-09-12 |
N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide 関連文献
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamideに関する追加情報
Professional Introduction to N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide (CAS No. 1385374-86-6)
N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural features and potential biological activities. This compound, identified by the CAS number 1385374-86-6, represents a convergence of fluorinated aromatic moieties and amide functionalities, which are well-documented for their role in modulating various biological pathways. The presence of a cyano group and a fluorophenoxy substituent introduces distinct electronic and steric properties, making this molecule a promising candidate for further exploration in drug discovery.
The structural framework of N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide incorporates several key elements that are of interest to medicinal chemists. The benzamide core is a well-established pharmacophore in many therapeutic agents, known for its ability to interact with biological targets such as enzymes and receptors. The introduction of a cyanomethyl group at the nitrogen position of the amide moiety enhances the compound's lipophilicity, which can be advantageous for membrane permeability and binding affinity. Additionally, the fluorophenoxy group, characterized by its electron-withdrawing nature, can influence the electronic distribution across the molecule, potentially affecting its reactivity and binding interactions.
In recent years, there has been a growing interest in fluorinated compounds due to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles compared to their non-fluorinated counterparts. The incorporation of fluorine atoms into pharmaceutical molecules has been widely recognized for its ability to modulate drug efficacy and selectivity. Specifically, the 3-fluoro substituent in the fluorophenoxy group of N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide is strategically positioned to influence both electronic and steric properties, which can be leveraged to optimize drug-like characteristics.
The benzamide moiety in this compound is particularly noteworthy for its potential role in biological interactions. Amides are frequently found in biologically active molecules due to their ability to form hydrogen bonds, which can stabilize protein-ligand complexes. The nitrogen atom of the amide group can engage in hydrogen bonding with polar residues in biological targets, while the carbonyl oxygen can interact with hydrophilic regions. This dual interaction capability makes benzamides valuable scaffolds for designing molecules with high affinity and selectivity.
The cyano group at the methyl position adjacent to the benzamide core introduces an additional layer of functionality that can participate in various chemical reactions. The cyano group is electron-withdrawing, which can affect the electronic properties of nearby functional groups and influence the overall reactivity of the molecule. This feature makes N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide a versatile building block for further chemical modifications and derivatization studies.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular properties and interactions, which has accelerated the process of identifying promising drug candidates. Molecular modeling studies have been instrumental in understanding how N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide interacts with potential biological targets. These studies have revealed that the compound's unique structural features may allow it to bind effectively to enzymes and receptors involved in critical biological pathways.
The potential applications of N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide span across multiple therapeutic areas. Its structural motifs suggest potential activity against targets involved in inflammation, pain management, and neurodegenerative diseases. The fluorine atom's influence on metabolic stability and binding affinity makes this compound particularly attractive for developing drugs with prolonged half-lives and improved bioavailability.
In conclusion, N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide (CAS No. 1385374-86-6) is a structurally complex and functionally intriguing compound that holds significant promise in pharmaceutical research. Its combination of a benzamide core, a cyano group, and a fluorophenoxy substituent provides a unique platform for exploring novel therapeutic interventions. As research continues to uncover new biological targets and mechanisms, compounds like N-(Cyanomethyl)-3-[(3-fluorophenoxy)methyl]benzamide are likely to play a crucial role in advancing drug discovery efforts.
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